1-Allyl-3-butoxy-5-fluorobenzene
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Overview
Description
1-Allyl-3-butoxy-5-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol This compound is characterized by the presence of an allyl group, a butoxy group, and a fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-Allyl-3-butoxy-5-fluorobenzene can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups.
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with an electrophile. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring.
Industrial production methods for this compound may involve large-scale synthesis using these or similar routes, optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Allyl-3-butoxy-5-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Allyl-3-butoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Allyl-3-butoxy-5-fluorobenzene involves its interaction with molecular targets through various pathways. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The allyl and butoxy groups can also modulate the compound’s properties and interactions with other molecules .
Comparison with Similar Compounds
1-Allyl-3-butoxy-5-fluorobenzene can be compared with other similar compounds, such as:
1-Allyl-3-butoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Allyl-3-fluorobenzene: Lacks the butoxy group, affecting its solubility and interactions.
1-Butoxy-3-fluorobenzene:
The presence of the fluorine atom in this compound makes it unique, as fluorinated compounds often exhibit enhanced stability, bioavailability, and binding affinity in various applications.
Properties
IUPAC Name |
1-butoxy-3-fluoro-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-3-5-7-15-13-9-11(6-4-2)8-12(14)10-13/h4,8-10H,2-3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAYYIXPHUVVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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